

Large-Scale Synthesis of 2'-Nitroacetanilide: Application Notes and Protocols

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Compound of Interest

Compound Name: 2'-Nitroacetanilide

Cat. No.: B1216642

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This document provides detailed application notes and protocols for the large-scale synthesis of **2'-Nitroacetanilide**, an important intermediate in the pharmaceutical and dye industries. The following sections outline the synthetic strategy, present key quantitative data, detail the experimental protocol for a large-scale batch, and provide a workflow diagram for the manufacturing process.

Introduction

The synthesis of **2'-Nitroacetanilide** on a large scale requires a strategic approach to control regioselectivity and ensure process safety. Standard nitration of acetanilide using a mixture of sulfuric and nitric acid predominantly yields the para-isomer, 4'-Nitroacetanilide, due to steric hindrance at the ortho position. To achieve high yields of the desired ortho-isomer, a modified nitrating agent, acetyl nitrate, generated in situ from acetic anhydride and nitric acid, is employed. This method significantly favors ortho-nitration.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the large-scale synthesis of **2'-Nitroacetanilide**.

Table 1: Reagent Quantities for a 100 kg Batch of Acetanilide

Reagent	Molecular Weight (g/mol)	Quantity (kg)	Moles	Molar Ratio
Acetanilide	135.17	100.0	740.0	1.0
Acetic Anhydride	102.09	113.3	1110.0	1.5
Nitric Acid (98%)	63.01	59.9	932.4	1.26
Glacial Acetic Acid	60.05	400.0	-	-
Ice	18.02	1000.0	-	-
Water (for washing)	18.02	As required	-	-
Ethanol (for recrystallization)	46.07	As required	-	-

Table 2: Process Parameters and Expected Outcome

Parameter	Value
Reaction Temperature	0 - 5 °C
Reaction Time	2 - 3 hours
Expected Yield (crude)	85 - 92%
Expected Purity (after recrystallization)	> 98%
Predominant Isomer	2'-Nitroacetanilide
Minor Isomer	4'-Nitroacetanilide

Experimental Protocol: Large-Scale Synthesis (100 kg Acetanilide Batch)

This protocol details the steps for the industrial-scale synthesis of **2'-Nitroacetanilide**.

3.1. Equipment:

- 1000 L glass-lined reactor with a jacketed cooling system, mechanical stirrer, temperature probe, and addition funnel.
- Centrifuge or filter press for product isolation.
- Drying oven.
- Recrystallization vessel.

3.2. Reagent Preparation (Nitrating Mixture):

- In a separate, suitable vessel, cautiously add 113.3 kg of acetic anhydride.
- Cool the acetic anhydride to below 10 °C using a cooling bath.
- Slowly, and with continuous stirring, add 59.9 kg of 98% nitric acid to the cooled acetic anhydride. The temperature must be maintained below 20 °C throughout the addition to prevent the formation of unstable byproducts. This mixture generates acetyl nitrate in situ.

3.3. Nitration Reaction:

- Charge the 1000 L glass-lined reactor with 400 kg of glacial acetic acid.
- Add 100.0 kg of acetanilide to the reactor and stir until completely dissolved. Gentle warming may be applied if necessary, followed by cooling.
- Cool the acetanilide solution to 0 - 5 °C using the reactor's jacketed cooling system.
- Slowly add the prepared nitrating mixture (from step 3.2) to the acetanilide solution over a period of 2-3 hours. The reaction temperature must be strictly maintained between 0 and 5 °C.
- After the addition is complete, continue to stir the reaction mixture at 0 - 5 °C for an additional hour to ensure the reaction goes to completion.

3.4. Product Isolation and Purification:

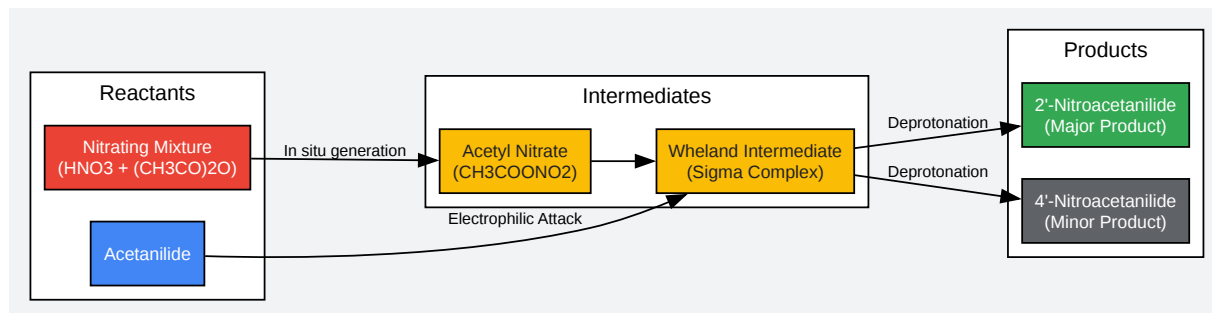
- Prepare a slurry of 1000 kg of crushed ice and water in a large quenching vessel.
- Slowly transfer the reaction mixture from the reactor into the ice-water slurry with vigorous stirring. This will precipitate the crude **2'-Nitroacetanilide**.
- Stir the resulting slurry for 30 minutes to ensure complete precipitation.
- Separate the solid product from the liquid using a centrifuge or filter press.
- Wash the product cake thoroughly with cold water until the washings are neutral to pH paper to remove any residual acids.
- Dry the crude product in a vacuum oven at 50-60 °C.

3.5. Recrystallization:

- Transfer the dried crude product to a recrystallization vessel.
- Add a minimum amount of hot ethanol to dissolve the solid.
- The less soluble para-isomer will precipitate out first upon cooling and can be removed by hot filtration if present in significant amounts.
- Allow the filtrate to cool slowly to induce crystallization of the **2'-Nitroacetanilide**.
- Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry.

Visualizations

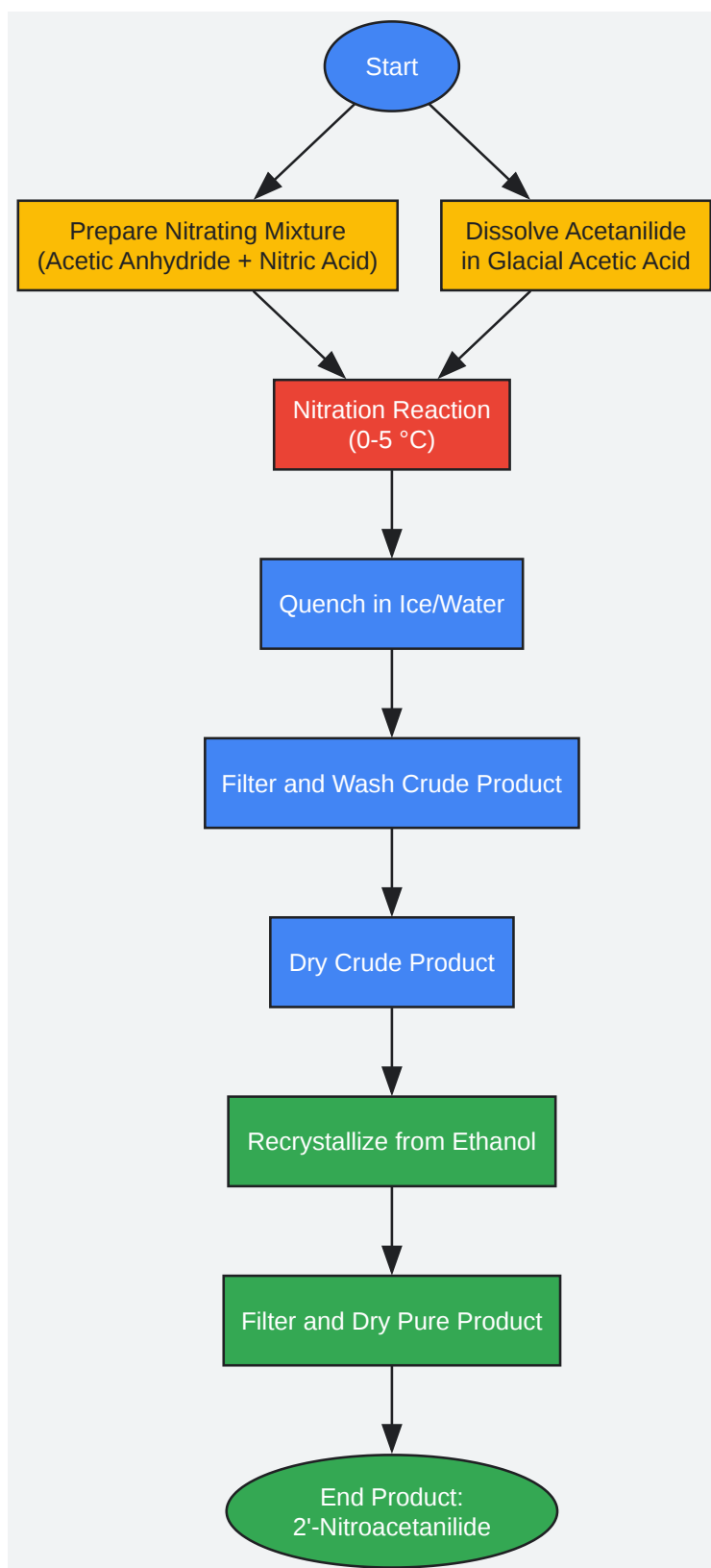
Diagram 1: Signaling Pathway of Acetanilide Nitration



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Caption: Nitration of acetanilide to form ortho and para isomers.

Diagram 2: Experimental Workflow for Large-Scale Synthesis



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Caption: Workflow for the large-scale synthesis of **2'-Nitroacetanilide**.

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